2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Overview
Description
The compound “2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms . The compound’s structure includes a triazole ring fused with a thiadiazine ring, which is a common feature in many pharmaceutically active compounds .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves designing and synthesizing new series of these compounds . The exact synthesis process for “this compound” is not specified in the available literature.Scientific Research Applications
Anticancer Effects and Toxicity Modification
A compound closely related to the specified chemical, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrated significant anticancer effects. Its modification by replacing the acetamide group with alkylurea resulted in synthesized compounds that retained antiproliferative activity against human cancer cell lines. These compounds showed a dramatic reduction in acute oral toxicity, suggesting potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Insecticidal Properties
A study used a similar compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, as a precursor for synthesizing various heterocycles, including triazolo[5,1-c]triazine and triazolo[1,5-a]pyrimidine. These compounds were tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, demonstrating the potential of such compounds in pest control applications (Fadda et al., 2017).
Structural Analysis and Pharmaceutical Importance
The structural analysis of a related compound, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, highlighted its importance in medicinal chemistry. Density functional theory calculations, HOMO-LUMO energy gap analysis, and Hirshfeld surface analysis were conducted to understand its properties, underlining its significance in pharmaceutical applications (Sallam et al., 2021).
Anticancer and Antimicrobial Activity
Another study synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, closely related to the requested chemical. These compounds were evaluated for their inhibitory activity against the HCT 116 cancer cell line and screened for antimicrobial activities, showcasing the potential of such compounds in cancer and microbial disease treatments (Kumar et al., 2019).
Future Directions
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is part of the structure of “2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide”, could be considered a suitable pharmacophore for the development of potent urease inhibitors . This suggests potential future directions for the development of new biologically active entities for the treatment of diseases caused by urease-positive microorganisms .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, which can affect multiple biochemical pathways . For instance, they can inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.
Result of Action
Compounds with similar structures have shown potent cytotoxic activities against certain cancer cells . For instance, some compounds exhibited much better cytotoxic activities against MDA-MB-231 cells than the drug Erlotinib .
Properties
IUPAC Name |
2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-10-4-2-9(3-5-10)11-6-7-13-16-17-14(19(13)18-11)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUCFCOMUZHSFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327796 | |
Record name | 2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894049-45-7 | |
Record name | 2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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